2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(tetrazol-1-yl)benzamide is a complex organic compound that features a thiazole ring, a tetrazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Tetrazole Formation: The tetrazole ring can be synthesized by the reaction of nitriles with azides under acidic or basic conditions.
Coupling Reactions: The final coupling of the thiazole, cyclobutyl, and tetrazole moieties with the benzamide can be achieved using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole and tetrazole rings can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(tetrazol-1-yl)benzamide: shares structural similarities with other thiazole and tetrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both thiazole and tetrazole rings in the same molecule can result in synergistic effects, enhancing its potential as a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-8-25-15(19-10)16(5-2-6-16)20-14(24)12-4-3-11(7-13(12)17)23-9-18-21-22-23/h3-4,7-9H,2,5-6H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYKQXOCVVCUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCC2)NC(=O)C3=C(C=C(C=C3)N4C=NN=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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